molecular formula C24H24ClN3O B11998326 (4-Benzyloxy-benzylidene)-(4-(4-chloro-phenyl)-piperazin-1-YL)-amine

(4-Benzyloxy-benzylidene)-(4-(4-chloro-phenyl)-piperazin-1-YL)-amine

Cat. No.: B11998326
M. Wt: 405.9 g/mol
InChI Key: MDTDPCVBPXGMQV-NLRVBDNBSA-N
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Description

  • The compound, also known as 4-Benzyloxy-benzylidene-4-(4-chloro-phenyl)-piperazin-1-YL-amine , has a complex structure combining benzylidene, piperazine, and chlorophenyl moieties.
  • It is a heterocyclic amine with potential applications in various fields due to its unique structure.
  • Preparation Methods

      Synthetic Routes: One common synthetic route involves the reaction of with to form the Schiff base. Subsequent reduction of the Schiff base using yields the desired compound.

      Industrial Production: While industrial-scale production methods may vary, the synthetic route remains consistent. Optimization for yield, purity, and safety is essential.

  • Chemical Reactions Analysis

      Reactions: The compound can undergo various reactions, including , , and .

      Common Reagents and Conditions:

      Major Products: These reactions yield derivatives with modified functional groups, such as hydroxyl, amino, or alkyl substituents.

  • Scientific Research Applications

      Chemistry: The compound serves as a building block for designing novel ligands or catalysts.

      Biology: It may exhibit , making it relevant for drug discovery.

      Medicine: Researchers explore its potential as an or for other therapeutic purposes.

      Industry: It could find use in , , or .

  • Mechanism of Action

    • The compound’s mechanism depends on its specific application. For instance:
      • As an antineoplastic agent , it may inhibit cell proliferation by targeting specific pathways.
      • In catalysis , it could act as a Lewis acid or base, facilitating reactions.
  • Comparison with Similar Compounds

      Similar Compounds:

      Uniqueness: The compound’s combination of benzylidene, piperazine, and chlorophenyl groups sets it apart.

    Remember that this compound’s applications are still being explored, and further research will uncover additional insights.

    Properties

    Molecular Formula

    C24H24ClN3O

    Molecular Weight

    405.9 g/mol

    IUPAC Name

    (E)-N-[4-(4-chlorophenyl)piperazin-1-yl]-1-(4-phenylmethoxyphenyl)methanimine

    InChI

    InChI=1S/C24H24ClN3O/c25-22-8-10-23(11-9-22)27-14-16-28(17-15-27)26-18-20-6-12-24(13-7-20)29-19-21-4-2-1-3-5-21/h1-13,18H,14-17,19H2/b26-18+

    InChI Key

    MDTDPCVBPXGMQV-NLRVBDNBSA-N

    Isomeric SMILES

    C1CN(CCN1C2=CC=C(C=C2)Cl)/N=C/C3=CC=C(C=C3)OCC4=CC=CC=C4

    Canonical SMILES

    C1CN(CCN1C2=CC=C(C=C2)Cl)N=CC3=CC=C(C=C3)OCC4=CC=CC=C4

    Origin of Product

    United States

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